2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound characterized by the presence of fluorine atoms at the 2 and 5 positions of the benzene ring, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the sulfonamide nitrogen with a pyridin-3-ylmethyl group, which can be achieved using a nucleophilic substitution reaction with pyridin-3-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-ylmethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the sulfonamide group can act as a directing group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-(pyridin-3-ylmethyl)aniline
- 2,5-difluoro-N-(pyridin-3-ylmethyl)benzamide
- 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in medicinal chemistry for designing molecules with enhanced binding affinity and specificity .
Properties
IUPAC Name |
2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZQAIGGAIYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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